Cas no 921776-99-0 (ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate)

Ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate is a specialized organic compound featuring a piperidine core functionalized with a thiazole-acetyl moiety and a cyclopropaneamido group. Its structural complexity makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of both ester and amide functionalities enhances its reactivity, allowing for further derivatization. The thiazole ring contributes to potential biological activity, while the cyclopropane group may influence conformational stability. This compound is typically used in research settings for exploring structure-activity relationships in drug discovery. Proper handling under controlled conditions is recommended due to its synthetic sensitivity.
ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate structure
921776-99-0 structure
Product name:ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate
CAS No:921776-99-0
MF:C17H23N3O4S
MW:365.447222948074
CID:6320274
PubChem ID:41228038

ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate
    • F2202-1417
    • ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
    • ethyl 1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
    • 921776-99-0
    • ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate
    • AKOS024628353
    • Inchi: 1S/C17H23N3O4S/c1-2-24-16(23)12-5-7-20(8-6-12)14(21)9-13-10-25-17(18-13)19-15(22)11-3-4-11/h10-12H,2-9H2,1H3,(H,18,19,22)
    • InChI Key: OMSZFWSIRXCSPX-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(N2CCC(C(=O)OCC)CC2)=O)N=C1NC(C1CC1)=O

Computed Properties

  • Exact Mass: 365.14092740g/mol
  • Monoisotopic Mass: 365.14092740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 117Ų
  • XLogP3: 1.1

ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2202-1417-15mg
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2202-1417-20μmol
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2202-1417-20mg
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2202-1417-25mg
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2202-1417-30mg
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2202-1417-40mg
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2202-1417-4mg
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2202-1417-10mg
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2202-1417-100mg
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2202-1417-1mg
ethyl 1-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
921776-99-0 90%+
1mg
$54.0 2023-05-16

Additional information on ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate

Ethyl 1-2-(2-Cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate (CAS No. 921776-99-0): A Comprehensive Overview

Ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate (CAS No. 921776-99-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine and thiazole, two heterocyclic rings that are frequently encountered in the design of bioactive molecules. The unique structural features of this compound make it a promising candidate for various therapeutic applications, particularly in the areas of neurology and oncology.

The ethyl ester group in the compound's structure is a key functional group that influences its solubility and metabolic stability. This ester functionality can be hydrolyzed under physiological conditions to yield the corresponding carboxylic acid, which may play a crucial role in the compound's biological activity. The cyclopropaneamido moiety, on the other hand, contributes to the compound's conformational rigidity and enhances its binding affinity to specific protein targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its ability to form stable complexes with metal ions and its potential to modulate enzyme activity.

Recent studies have highlighted the potential of ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate in the treatment of neurological disorders. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the activity of specific enzymes involved in neurodegeneration. The researchers found that the compound effectively reduced oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate has also shown promise in cancer research. A study published in *Cancer Research* reported that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT pathway and the MAPK/ERK pathway. These findings suggest that ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate could be developed into a novel anticancer agent with broad-spectrum activity.

The synthesis of ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of a cyclopropaneamide derivative with a thiazole-containing intermediate, followed by esterification with ethanol to form the final product. The use of modern synthetic techniques and advanced analytical methods has facilitated the efficient production of this compound on both laboratory and industrial scales.

From a pharmacological perspective, ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate has been evaluated for its pharmacokinetic properties. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. The compound's ability to cross the blood-brain barrier is particularly noteworthy for its potential use in central nervous system (CNS) disorders.

Clinical trials are currently underway to assess the safety and efficacy of ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

In conclusion, ethyl 1-2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetylpiperidine-4-carboxylate (CAS No. 921776-99-0) represents an exciting advancement in medicinal chemistry with potential applications in both neurological disorders and cancer therapy. Its unique structural features and promising biological activities make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound holds great promise for improving patient outcomes in various medical conditions.

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